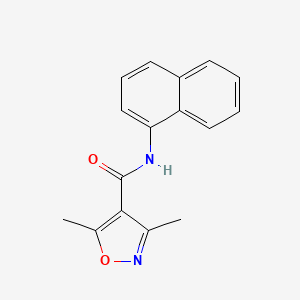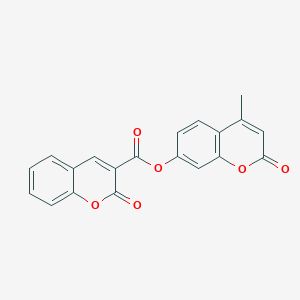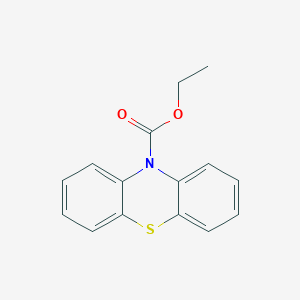
4-(5-bromo-2,3,4-trimethylbenzoyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-bromo-2,3,4-trimethylbenzoyl)morpholine is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of heterocyclic compounds. Research in this area often focuses on the synthesis of novel compounds with potential applications in materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting from basic heterocyclic compounds or through the modification of existing molecules to introduce new functional groups or structural changes. For example, Rolfs and Liebscher (2003) discuss the synthesis of morpholine derivatives through annulation and condensation reactions, highlighting the diversity of reactions possible with morpholine as a starting material or reactant (Rolfs & Liebscher, 2003).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(5-bromo-2,3,4-trimethylbenzoyl)morpholine can be elucidated through techniques such as X-ray crystallography. Duan et al. (2014) detailed the crystal structure of a morpholine derivative, providing insights into dihedral angles and molecular conformations that are critical for understanding the chemical behavior and reactivity of these compounds (Duan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving morpholine derivatives can include substitutions, cyclizations, and condensations, leading to a wide variety of structural motifs and functionalities. The study by Jagodziński, Wesolowska, and Sośnicki (2000) on reactions of beta-ketothioamides with ethyl bromoacetate to produce cyclic derivatives showcases the type of chemical transformations that might be relevant to the synthesis and modification of 4-(5-bromo-2,3,4-trimethylbenzoyl)morpholine (Jagodziński, Wesolowska, & Sośnicki, 2000).
Physical Properties Analysis
The physical properties of compounds like 4-(5-bromo-2,3,4-trimethylbenzoyl)morpholine, such as melting points, solubility, and crystallinity, are crucial for their application and handling. These properties are often determined experimentally and can significantly influence the usability of these compounds in further chemical reactions or applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to understanding how these compounds can be used in further synthesis or in potential applications. The research by Ishida, Rahman, and Kashino (2001) on morpholinium salts illustrates the types of interactions and transformations that might be expected with morpholine derivatives, providing insight into their chemical behavior (Ishida, Rahman, & Kashino, 2001).
Propriétés
IUPAC Name |
(5-bromo-2,3,4-trimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-4-6-18-7-5-16/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUYLGVFSWDPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6434835 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(5-chloropyridin-2-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627330.png)


![7-methyl-5-phenyl-2-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5627344.png)
![(5-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5627347.png)
![N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5627359.png)

![N-9H-fluoren-9-yl-3-fluoroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5627372.png)
![2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}ethanol](/img/structure/B5627381.png)


![N-[(2-ethoxypyridin-3-yl)methyl]-3-piperidin-3-ylbenzamide](/img/structure/B5627402.png)
![4-{[1-(methoxyacetyl)piperidin-4-yl]oxy}-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5627417.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-pyrrolidinyl}cyclobutanecarboxamide hydrochloride](/img/structure/B5627423.png)